molecular formula C26H30N2O6 B12985683 (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B12985683
M. Wt: 466.5 g/mol
InChI Key: VXJHDZRKJBBFKW-AREMUKBSSA-N
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Description

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes the protection of the piperidine nitrogen with the Fmoc group, followed by the introduction of the Boc group to the carboxylic acid functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and N,N-diisopropylethylamine (DIPEA) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc and Boc groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A compound with a similar ester functionality but different structural features.

    Sulfur compounds: These compounds share some chemical properties but differ significantly in their overall structure and reactivity.

    Bromomethyl methyl ether: Another compound with a similar functional group but distinct chemical behavior.

Uniqueness

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is unique due to its combination of the Fmoc and Boc protecting groups, which provide specific reactivity and stability characteristics. This makes it particularly valuable in synthetic chemistry and drug development, where precise control over molecular interactions is essential.

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C26H30N2O6/c1-25(2,3)34-24(32)28-14-8-13-26(16-28,22(29)30)27-23(31)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t26-/m1/s1

InChI Key

VXJHDZRKJBBFKW-AREMUKBSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@](C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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